N-Trityl Losartan-d3 Carboxylic Acid
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Overview
Description
N-Trityl Losartan-d3 Carboxylic Acid is a biochemical compound used primarily in proteomics research. It is a derivative of Losartan, a well-known angiotensin II receptor antagonist used in the treatment of hypertension. The compound has a molecular formula of C41H32D3ClN6O2 and a molecular weight of 682.23 .
Preparation Methods
The synthesis of N-Trityl Losartan-d3 Carboxylic Acid involves several steps. One of the key steps is the synthesis of the intermediate 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) from valeronitrile and acetyl chloride . Another important intermediate, 2-cyano-4’-methyl biphenyl (OTBN), is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane . These intermediates are then used to construct the final compound through a series of reactions involving trityl protection and deprotection steps .
Chemical Reactions Analysis
N-Trityl Losartan-d3 Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The trityl group serves as a protective group for the tetrazole ring during these reactions . Common reagents used in these reactions include trifluoroacetic acid for deprotection and lithium/naphthalene in tetrahydrofuran for reductive cleavage . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Trityl Losartan-d3 Carboxylic Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference material for analytical standards and in the synthesis of other compounds . In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it serves as a tool for studying the pharmacokinetics and pharmacodynamics of Losartan and its derivatives .
Mechanism of Action
The mechanism of action of N-Trityl Losartan-d3 Carboxylic Acid is similar to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure .
Comparison with Similar Compounds
N-Trityl Losartan-d3 Carboxylic Acid is unique due to its trityl protection and deuterium labeling. Similar compounds include Losartan, Valsartan, and Irbesartan, which are also angiotensin II receptor antagonists used in the treatment of hypertension . this compound is specifically used in research settings due to its unique properties and labeling .
Properties
Molecular Formula |
C41H35ClN6O2 |
---|---|
Molecular Weight |
682.2 g/mol |
IUPAC Name |
5-chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C41H35ClN6O2/c1-2-3-23-36-43-38(42)37(40(49)50)47(36)28-29-24-26-30(27-25-29)34-21-13-14-22-35(34)39-44-46-48(45-39)41(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33/h4-22,24-27H,2-3,23,28H2,1H3,(H,49,50)/i1D3 |
InChI Key |
ZEAQNSPMAZTVSI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl |
Origin of Product |
United States |
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